molecular formula C20H24ClN3O2 B5554878 4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine

Cat. No.: B5554878
M. Wt: 373.9 g/mol
InChI Key: VRNWQFAUNRGABO-HYARGMPZSA-N
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Description

4-(4-Chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is a synthetic piperazine derivative featuring a 4-chlorobenzyl group and a 2,3-dimethoxybenzylidene substituent. The 4-chlorobenzyl group contributes lipophilicity, while the 2,3-dimethoxybenzylidene moiety introduces electron-donating effects, influencing electronic properties and intermolecular interactions .

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-25-19-5-3-4-17(20(19)26-2)14-22-24-12-10-23(11-13-24)15-16-6-8-18(21)9-7-16/h3-9,14H,10-13,15H2,1-2H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNWQFAUNRGABO-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H24ClN3O2C_{20}H_{24}ClN_3O_2 with a molecular weight of approximately 373.886 g/mol. The compound features a piperazine ring substituted with a chlorobenzyl group and a dimethoxybenzylidene moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways related to cancer and neurological disorders. Preliminary studies suggest that it may act as an inhibitor of specific enzymes linked to cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and colorectal cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis induction.

  • IC50 Values : In studies involving HCT116 colorectal cancer cells, the compound exhibited an IC50 value of approximately 5 µM, indicating significant antiproliferative activity .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating psychiatric disorders. Its interaction with neurotransmitter systems may provide antidepressant-like effects. Research into its influence on monoamine oxidase (MAO) activity could yield insights into its role in mood regulation .

Study 1: Anticancer Activity

A study conducted on the effects of this compound on SW480 colorectal cancer cells revealed that it significantly reduced cell viability and induced apoptosis. The expression levels of apoptosis markers such as caspase-3 were notably increased in treated cells compared to controls.

Parameter Control Treatment (5 µM)
Cell Viability (%)10045
Caspase-3 ExpressionLowHigh

Study 2: Neuropharmacological Assessment

In a neuropharmacological evaluation, the compound was tested for its ability to inhibit MAO-B activity. Results indicated that it could effectively reduce MAO-B levels, suggesting a potential mechanism for its antidepressant effects.

Parameter Control Treatment (10 µM)
MAO-B Activity (%)10030
Neurotransmitter LevelsNormalElevated (Serotonin)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with three analogs from the provided evidence, focusing on substituents, molecular formulas, masses, and key features.

Compound Name (Identifier) Benzyl Group Substituent Benzylidene Substituent Molecular Formula Average Mass (g/mol) Notable Features
Target : 4-(4-Chlorobenzyl)-N-(2,3-dimethoxybenzylidene)-1-piperazinamine 4-Chloro 2,3-Dimethoxy C20H24ClN3O2 ~373.45 Electron-donating methoxy groups; moderate lipophilicity and solubility
: 4-(4-Chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine 4-Chloro 2,6-Dichloro C18H17Cl3N3 ~381.35 High lipophilicity (three Cl atoms); potential for enhanced membrane permeability
: (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine 2-Methoxy 4-Chloro-3-nitro C18H17ClN4O3 372.81 Strong electron-withdrawing nitro group; increased reactivity and polarity
: (E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(2-methylphenyl)methanimine 4-Chloro 2-Methyl C19H22ClN3 327.86 Lower polarity (methyl group); reduced solubility in polar solvents

Analysis of Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups
  • Target Compound: The 2,3-dimethoxy groups on the benzylidene enhance electron density via resonance, favoring π-π interactions with aromatic residues in biological targets.
  • : The nitro group (-NO₂) is strongly electron-withdrawing, which may stabilize negative charges or alter metabolic pathways compared to methoxy groups .
Lipophilicity and Solubility
  • ’s three chlorine atoms result in higher lipophilicity (logP ~4.5 estimated), favoring passive diffusion across membranes but reducing aqueous solubility. The target compound, with polar methoxy groups, likely has a lower logP (~3.2 estimated), improving solubility .
  • ’s methyl group contributes to lower polarity, reducing solubility but enhancing interactions with hydrophobic pockets .
Steric and Steric Effects
  • In contrast, the target’s 2,3-dimethoxy groups occupy adjacent positions but are less bulky, allowing conformational flexibility .

Pharmacological Implications

While biological activity data are absent in the evidence, structural trends suggest:

  • Target Compound : Balanced electronic properties make it suitable for targeting enzymes or receptors requiring moderate polarity (e.g., serotonin or dopamine receptors).
  • : The nitro group may confer reactivity useful in prodrug designs or as a metabolic handle for derivatization .
  • (Patent): Substituted benzyloxy groups on quinoline derivatives (e.g., 3-chloro, 4-chloro) highlight the therapeutic relevance of chlorine and methoxy substituents in optimizing pharmacokinetics .

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